molecular formula C19H32N2O4 B017029 Dexibuprofen lysine anhydrous CAS No. 113403-10-4

Dexibuprofen lysine anhydrous

Katalognummer: B017029
CAS-Nummer: 113403-10-4
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: IHHXIUAEPKVVII-PTKYJSHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Evolution of Chiral Non-Steroidal Anti-Inflammatory Drug Research

The field of pharmaceutical sciences has long recognized the importance of chirality—a property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. Initially, many chiral drugs, including NSAIDs like ibuprofen, were developed and marketed as racemic mixtures, containing a 50:50 ratio of both enantiomers.

Research evolution in this area was spurred by the understanding that biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer. This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects.

This realization led to the concept of the "chiral switch," which refers to the development of a single, active enantiomer from a previously marketed racemic drug. researchgate.nettaylorandfrancis.com For many NSAIDs in the "profen" class, research has consistently shown that the S-(+)-enantiomer is the pharmacologically active form responsible for inhibiting prostaglandin synthesis. innovareacademics.in This has made the isolation and formulation of pure S-(+)-enantiomers a rational approach to potentially improve the therapeutic profile of these widely used drugs. innovareacademics.inresearchgate.net Ibuprofen was the first NSAID to undergo a chiral switch, marking a significant milestone in the evolution of this drug class. researchgate.netresearchgate.net

Significance of the S-(+)-Enantiomeric Form of Ibuprofen

The S-(+)-enantiomer of ibuprofen, known as dexibuprofen, is the pharmacologically active component of racemic ibuprofen. ucl.ac.uknih.gov Its significance is rooted in its direct and potent interaction with cyclooxygenase (COX) enzymes, the primary targets for NSAIDs.

Key Research Findings:

Potency: In vitro studies have demonstrated that the S-(+)-enantiomer is significantly more potent at inhibiting prostaglandin synthesis than its R-(-) counterpart. google.com Some studies report it to be up to 160 times more active in this regard. google.com

Metabolic Inversion: While the R-(-)-enantiomer has little to no direct anti-inflammatory activity, it is not entirely inert in vivo. researchgate.net The body possesses enzymes that facilitate a unidirectional metabolic conversion, or "chiral inversion," of R-(-)-ibuprofen into the active S-(+)-ibuprofen. google.comresearchgate.net However, this conversion is partial and can vary between individuals, potentially leading to inconsistencies in therapeutic response. nih.gov

Therapeutic Profile: Utilizing dexibuprofen as a pure enantiomer offers several advantages. Research suggests it can provide greater clinical efficacy and less variability in therapeutic effects compared to the racemate. mdpi.comexlibrisgroup.comaiche.org By administering only the active form, the metabolic burden of chiral inversion is removed, and potential side effects associated with the R-enantiomer or its unique metabolites are avoided. researchgate.net

Table 1: Rationale for Using the S-(+)-Enantiomer (Dexibuprofen)
FactorSignificance in Pharmaceutical ResearchSupporting Evidence
Pharmacological Activity The S-(+)-enantiomer is the eutomer, solely responsible for the desired COX inhibition and anti-inflammatory effects.In vitro studies show the S-form is significantly more potent than the R-form. google.commdpi.com
Metabolic Pathway Eliminates the variable and incomplete in vivo conversion of the R-(-) form to the S-(+) form.The R-enantiomer acts as a pro-drug, but the extent of conversion can be influenced by various factors, leading to pharmacokinetic complexity. researchgate.netmdpi.com
Therapeutic Consistency Provides a more predictable and reliable therapeutic effect by administering only the active moiety.Use of the pure enantiomer may lead to less inter-individual variability in patient response. mdpi.comexlibrisgroup.com
Reduced Metabolic Load Avoids the formation of unique metabolites from the R-enantiomer, such as coenzyme A thioesters, which can accumulate in fatty tissues.The S-enantiomer does not form the coenzyme A thioester intermediate. google.com

Rationale for Lysine Salt Formation in Pharmaceutical Development

Dexibuprofen, like its parent compound ibuprofen, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. aiche.org This poor solubility, particularly in the acidic environment of the stomach, can limit its dissolution rate, which is often the rate-limiting step for absorption and onset of action. rsc.org

Pharmaceutical salt formation is a widely employed and effective strategy to overcome such solubility challenges for weakly acidic or basic drugs. rsc.org The process involves reacting the API with a suitable acidic or basic counterion to form a salt, which often possesses more favorable physicochemical properties than the parent molecule.

For an acidic drug like dexibuprofen, a basic counterion is used. L-lysine, a proteinogenic amino acid, is an excellent candidate for this purpose.

Key Research Findings:

Solubility Enhancement: Forming a salt with a basic amino acid like lysine significantly increases the aqueous solubility of ibuprofen. dovepress.com Studies have shown that lysine can increase ibuprofen's solubility by over 200-fold compared to the free acid.

Improved Dissolution: Enhanced solubility directly contributes to a faster dissolution rate. This is critical for APIs where rapid absorption is desired to achieve a quick onset of therapeutic action. rsc.org

Physicochemical Stability: Salt formation can also modify other properties, such as melting point and hygroscopicity, which are important for manufacturing and the stability of the final drug product. google.com The choice of the anhydrous form specifically addresses issues related to the physical stability of the crystal lattice, as hydrate forms can be prone to phase transitions depending on environmental humidity. nih.govmdpi.com

Table 2: Rationale for Salt Formation with Lysine
Challenge with Free Acid Form (Dexibuprofen)Solution via Lysine Salt FormationScientific Principle
Poor aqueous solubility (BCS Class II). aiche.orgSignificantly increases solubility in water and physiological fluids.The salt form has a different, more soluble crystal lattice energy and dissociates readily in aqueous media. dovepress.com
Slow dissolution rate, potentially delaying absorption and onset of action. rsc.orgEnhances the dissolution rate of the API.Increased solubility leads to a faster rate of the solid API dissolving into solution, a prerequisite for absorption.
Potential for formulation and manufacturing challenges.Creates a new chemical entity with distinct and potentially more favorable solid-state properties (e.g., melting point, stability). google.comSalt engineering allows for the selection of a solid form with optimal characteristics for processing and stability.

Overview of Current Research Paradigms for Dexibuprofen Lysine Anhydrous

Current research on this compound is focused on optimizing its production and formulation to fully leverage its therapeutic potential. The primary paradigms involve advanced crystallization techniques and novel drug delivery systems.

Crystallization and Resolution Research: A significant area of research is the efficient separation of the desired S-ibuprofen-S-lysine diastereomeric salt from the R-ibuprofen-S-lysine salt that forms when racemic ibuprofen is reacted with S-lysine. researchgate.netresearchgate.net Studies focus on understanding the ternary phase diagrams of these diastereomeric salts in various solvent systems (e.g., aqueous ethanol) to design and optimize continuous crystallization processes. researchgate.netresearchgate.net This research is fundamental to the large-scale, cost-effective manufacturing of the pure active ingredient. The conditions for producing the anhydrous form versus the monohydrate are also a key aspect of this research, with lower water concentrations in the crystallization solvent favoring the anhydrous crystal. google.comijlpr.com

Advanced Formulation Science: To further enhance the properties of dexibuprofen, researchers are exploring various advanced formulation strategies. While not always specific to the lysine salt, these paradigms are relevant to the broader goal of improving the molecule's performance:

Nanotechnology: The development of dexibuprofen nanocrystals and nanoparticles aims to dramatically increase the drug's surface area, leading to enhanced dissolution rates and potentially improved bioavailability. taylorandfrancis.comgoogle.comgoogle.com

Co-crystals: Research into forming co-crystals of ibuprofen lysine with other pharmaceutically acceptable molecules (co-formers) is being conducted. innovareacademics.inresearchgate.netexlibrisgroup.com The goal is to create novel solid forms with superior properties, such as even greater solubility or improved mechanical properties for tablet manufacturing. researchgate.netucl.ac.uk

Solid Dispersions: Formulating dexibuprofen as a solid dispersion, where the drug is dispersed within a hydrophilic polymer matrix, is another technique being investigated to improve its dissolution profile. mdpi.com

Table 3: Physicochemical Property Comparison
PropertyIbuprofen (Racemic)Dexibuprofen (S-(+)-Ibuprofen)Reference
Molecular Formula C₁₃H₁₈O₂C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol206.28 g/mol
Melting Point 75–77.5 °C49–53 °C mdpi.com
Aqueous Solubility 21 mg/L68.4 mg/L mdpi.com
Pharmacological Activity Active (due to S-enantiomer and R-to-S conversion)Highly Active (the primary active form) nih.govresearchgate.net

Eigenschaften

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXIUAEPKVVII-PTKYJSHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150405
Record name Dexibuprofen lysine anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113403-10-4
Record name Dexibuprofen lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113403-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexibuprofen lysine anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113403104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexibuprofen lysine anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXIBUPROFEN LYSINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VWM9PYNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q. How does the chirality of dexibuprofen lysine anhydrous influence its pharmacokinetic properties, and what experimental methods validate this relationship?

The (S)-enantiomer of ibuprofen in this compound exhibits superior anti-inflammatory activity due to stereoselective binding to cyclooxygenase enzymes. Chirality impacts molecular dynamics, including hydrogen bonding and conformer stability, which can be studied via circular dichroism (CD) spectroscopy or chiral HPLC . Computational studies (e.g., dispersion-corrected DFT) further elucidate enantioselective interactions with carbon nanotube-based chiral selectors .

Q. What methodologies are recommended for synthesizing and characterizing this compound derivatives with enhanced solubility?

Derivatives like dexibuprofen amides can be synthesized by converting dexibuprofen to its acid chloride (using thionyl chloride in anhydrous benzene), followed by condensation with substituted amines. Structural confirmation relies on FTIR (amide C=O peaks at 1,651–1,665 cm⁻¹), NMR (δ7.01–7.16 ppm for -NH protons), and chiral HPLC to ensure >90% optical purity . Thermodynamic studies of co-crystals (e.g., with lysine in anhydrous ethanol) can optimize solubility via ternary phase diagrams and Ksp calculations .

Q. How can researchers design enantioselective separation protocols for this compound using chromatographic techniques?

Molecularly imprinted polymers (MIPs) with chiral cavities (e.g., L-tartaric acid derivatives) or chiral columns (e.g., calix[4]arene-functionalized surfaces) achieve high enantiomeric resolution. Normal-phase HPLC coupled with UV detection is standard, with separation efficiency validated via retention time and peak area ratios .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic enzyme activity (e.g., cytochrome P450 isoforms) or plasma protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro permeability (Caco-2 assays) with in vivo absorption. Validate via crossover studies in animal models, monitoring plasma concentration-time profiles and metabolite ratios .

Q. How can quality-by-design (QbD) principles optimize transdermal delivery systems for this compound?

Apply Design of Experiments (DoE) to evaluate penetration enhancers (e.g., propylene glycol) and polymer matrices. Critical quality attributes (CQAs) include flux rate (Jmax) and permeability coefficient (Kp), assessed using Franz diffusion cells. Response surface methodology (RSM) identifies optimal formulation parameters (e.g., pH, enhancer concentration) .

Q. What mechanistic insights explain the stability of this compound co-crystals under varying humidity and temperature conditions?

Co-crystal stability is governed by hydrogen bonding networks and lattice energy. Use dynamic vapor sorption (DVS) to assess hygroscopicity and accelerated stability testing (40°C/75% RH) over 6 months. Pair with solid-state NMR to monitor conformational changes and XRD to detect polymorphic transitions .

Q. How do computational models predict the interaction of this compound with biological targets, and how are these validated experimentally?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities to COX-1/COX-2. Validate via surface plasmon resonance (SPR) for binding kinetics (ka/kd) and in vitro enzyme inhibition assays (IC50 measurements) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of this compound?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope). Report EC50/IC50 values with 95% confidence intervals. For antitumor assays (e.g., Agrobacterium tumefaciens models), apply ANOVA with post-hoc Tukey tests to compare tumor inhibition rates across doses .

Q. How should researchers address batch-to-batch variability in the synthesis of this compound prodrugs?

Implement process analytical technology (PAT) tools like in-line FTIR for real-time monitoring of reaction progression. Statistical process control (SPC) charts (e.g., X-bar/R) identify outliers, while multivariate analysis (PCA) correlates raw material attributes with product quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexibuprofen lysine anhydrous
Reactant of Route 2
Dexibuprofen lysine anhydrous

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.